molecular formula C12H20O B13259030 1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde

1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde

Cat. No.: B13259030
M. Wt: 180.29 g/mol
InChI Key: MRSIKULKPUPOMM-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde is a bicyclic aldehyde characterized by a cyclopentane backbone substituted with a cyclobutyl group at position 1 and an ethyl group at position 2. The aldehyde functional group (-CHO) at position 1 confers reactivity typical of carbonyl compounds, while the cyclobutyl and ethyl substituents introduce steric and electronic effects that influence its physicochemical properties. This compound is structurally distinct due to the combination of strained cyclobutane and flexible ethyl groups, which may impact its applications in organic synthesis or pharmaceutical intermediates.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-cyclobutyl-3-ethylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-2-10-6-7-12(8-10,9-13)11-4-3-5-11/h9-11H,2-8H2,1H3

InChI Key

MRSIKULKPUPOMM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)(C=O)C2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclobutyl and Ethyl Groups: The cyclobutyl and ethyl groups are introduced through alkylation reactions using suitable alkylating agents.

    Formation of the Aldehyde Group: The aldehyde functional group is introduced through oxidation reactions, typically using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of 1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, PCC, DMP

    Reduction: NaBH₄, LiAlH₄

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: 1-Cyclobutyl-3-ethylcyclopentane-1-carboxylic acid

    Reduction: 1-Cyclobutyl-3-ethylcyclopentane-1-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde with related carbaldehyde derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde Cyclobutyl (C1), Ethyl (C3) C₁₂H₂₀O ~180.29 Aldehyde
(1S,3S)-3-methylcyclopentane-1-carbaldehyde Methyl (C3) C₇H₁₂O 112.17 Aldehyde
1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde Hydroxypropyl (C1), Methyl (C3) C₁₀H₁₈O₂ 170.25 Aldehyde, Alcohol

Key Observations :

  • The target compound has a larger molecular weight (~180.29 g/mol) compared to simpler analogs like (1S,3S)-3-methylcyclopentane-1-carbaldehyde (112.17 g/mol) due to its bulky cyclobutyl and ethyl groups.
  • Unlike the hydroxypropyl-substituted analog , the target lacks hydrogen-bonding capabilities, which may reduce its solubility in polar solvents.
  • The cyclobutyl group introduces significant ring strain (angle strain ~90° in cyclobutane vs.

Physicochemical Properties

Data inferred from structural analogs and substituent effects:

Property Target Compound (1S,3S)-3-methylcyclopentane-1-carbaldehyde 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde
Boiling Point ~250–270°C (estimated) 180–190°C ~220–240°C (estimated)
Solubility in Water Low (hydrophobic substituents) Moderate (smaller alkyl groups) Moderate (hydroxy group enhances polarity)
LogP (Lipophilicity) ~3.5–4.0 ~2.0–2.5 ~1.5–2.0 (hydroxy group reduces LogP)

Notes:

  • The ethyl and cyclobutyl groups in the target compound enhance hydrophobicity, making it more suitable for non-aqueous reaction environments.
  • The hydroxypropyl analog exhibits lower LogP due to its polar -OH group, contrasting with the target’s lipophilic profile.

Biological Activity

1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound has the following molecular formula: C13_{13}H22_{22}O. The structural representation is crucial for understanding its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that 1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde exhibits several biological activities, primarily related to its role as an Nrf2 activator. Nrf2 (nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.

The compound's activation of the Nrf2 pathway suggests it may enhance cellular defense mechanisms against oxidative stress. This mechanism is particularly relevant in the context of various diseases, including neurodegenerative disorders and cancer.

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReferences
Nrf2 ActivationInduces antioxidant response
Antioxidant PropertiesReduces oxidative stress
Potential Anti-inflammatoryModulates inflammatory pathways

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of 1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde:

  • Nrf2 Activation Studies :
    • A study explored various compounds as Nrf2 activators, highlighting their protective effects against oxidative stress in cellular models. The findings suggest that compounds structurally similar to 1-Cyclobutyl-3-ethylcyclopentane-1-carbaldehyde can significantly reduce markers of oxidative damage in vitro .
  • Antioxidant Activity :
    • Research published in PubChem indicates that compounds with similar structures exhibit notable antioxidant activity, which correlates with their ability to scavenge free radicals and enhance cellular antioxidant defenses .
  • Potential Therapeutic Applications :
    • The compound's ability to modulate inflammatory pathways positions it as a candidate for further research in treating conditions characterized by chronic inflammation, such as arthritis and neurodegenerative diseases.

Safety and Toxicity

While preliminary studies indicate potential therapeutic benefits, comprehensive toxicity assessments are essential. The compound's safety profile remains under investigation, with ongoing studies aimed at determining its pharmacokinetics and long-term effects on human health.

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